3-Dimethylamino-2,2-dimethyl-1-propanol
Overview
Description
3-Dimethylamino-2,2-dimethyl-1-propanol is a chemical compound that is structurally related to various other compounds that have been studied for their potential applications in different fields, including medicine and materials science. Although the exact compound is not directly mentioned in the provided papers, its structural analogs and derivatives have been synthesized and analyzed, suggesting a broad interest in this class of compounds.
Synthesis Analysis
The synthesis of compounds related to 3-Dimethylamino-2,2-dimethyl-1-propanol involves various chemical reactions and methodologies. For instance, the synthesis of polynuclear and 1-D derivatives of a related ligand, 1,3-bis(dimethylamino)-2-propanolato, has been achieved, and these compounds have been structurally characterized . Another study describes the synthesis of substituted 3-amino-1,1-diaryl-2-propanols, which are analogs of the compound , through the regiospecific ring opening of epoxypropanes . These methods indicate the versatility and reactivity of the dimethylamino-propanol backbone in chemical synthesis.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-Dimethylamino-2,2-dimethyl-1-propanol has been determined using various analytical techniques. X-ray crystallography has been employed to establish the structures of reaction products involving 3-dimethylamino-2,2-dimethyl-2H-azirine, which shares a similar dimethylamino motif . Additionally, density functional theory (DFT) calculations have been used to optimize the structure and predict the molecular properties of related antidepressants . These studies provide insights into the molecular geometry and electronic structure of this class of compounds.
Chemical Reactions Analysis
The reactivity of the dimethylamino-propanol moiety is highlighted in several studies. For example, the reaction of 3-dimethylamino-2,2-dimethyl-2H-azirine with 6-methyluracil has been investigated, leading to the formation of imidazole derivatives . The electron-donating effects of the dimethylamino group in 1-aryl-3-(dimethylamino)propenones facilitate the formation of strong hydrogen bonds, which is crucial for the formation of H-bridged polymers . These findings demonstrate the chemical versatility and potential for forming complex structures through various reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 3-Dimethylamino-2,2-dimethyl-1-propanol have been extensively studied. Magnetic characterization of Cu(II) derivatives of a related ligand indicates strong antiferromagnetic coupling, which is influenced by the alkoxo O-atom of the ligand . The electronic properties of a synthesized dye derived from a related compound have been analyzed using UV-visible absorption spectroscopy and cyclic voltammetry, revealing the influence of the dimethylamino group on the electronic characteristics of the molecule . These studies contribute to a deeper understanding of the physical and chemical behavior of dimethylamino-propanol derivatives.
Scientific Research Applications
Antidepressant Agent Potential : 3-Dimethylamino-1,1-diphenyl-2-propanol hydrobromide, a derivative of 3-Dimethylamino-2,2-dimethyl-1-propanol, showed potent reserpine-prevention activity in mice, suggesting potential as an antidepressant agent (Clark et al., 1979).
Chemical Reactions and Crystal Structures : A study explored the reaction of 3-Dimethylamino-2,2-dimethyl-2H-azirine with 6-Methyluracil, revealing important crystal structures of the reaction products, contributing to organic chemistry and crystallography knowledge (Dähler et al., 1982).
CO2 Capture and Absorption : Research has shown that 1-Dimethylamino-2-propanol, a tertiary amine similar to 3-Dimethylamino-2,2-dimethyl-1-propanol, is effective in CO2 capture, exhibiting high CO2 absorption flux and good performance in membrane contactors (Cao et al., 2019).
Physical Properties in Acidic Gases Separation : A study compared the behavior of aqueous solutions of 3-Dimethylamino-1-propylamine and ternary mixtures including 3-Dimethylamino-1-propanol, focusing on properties like density and viscosity, relevant in acidic gases separation processes (Blanco et al., 2017).
Conductive Ink Applications : 1-Dimethylamino-2-propanol was used to fabricate silver conductive lines by inkjet printing at low temperatures, indicating applications in electronics (Wu et al., 2011).
Copper Complex Synthesis : A dicopper zwitterion and a tricopper compound were synthesized using 1,3-bis(dimethylamino)-2-propanol, contributing to inorganic chemistry and materials science (Zheng et al., 1992).
Anion Exchange Membranes for Acid Recovery : Research on 3-(dimethylamino)-2,2-dimethyl-1-propanol-functionalized anion exchange membranes showed promising results for acid recovery, with excellent thermal, chemical, and mechanical stability (Khan et al., 2021).
Magnetic Properties in Iron Complexes : A study investigated hexanuclear Fe(III) complexes using 3-dimethylamino-2-propanol, revealing varied spin-ground states and thermal decomposition properties (Sañudo et al., 2011).
Equilibrium CO2 Solubility Studies : The equilibrium CO2 solubility of 3-dimethylamino-1-propanol was studied, providing valuable data for thermodynamic models in CO2 capture processes (Li et al., 2017).
Enhancer in Drug Delivery : 1-(N,N-Dimethylamino)-2-propanol dodecanoate, a derivative, showed significant potential as a biodegradable penetration enhancer in transdermal drug delivery (Büyüktimkin et al., 1995).
Safety And Hazards
properties
IUPAC Name |
3-(dimethylamino)-2,2-dimethylpropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-7(2,6-9)5-8(3)4/h9H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEWZDAEJUUIJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN(C)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0066452 | |
Record name | 1-Propanol, 3-(dimethylamino)-2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0066452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Dimethylamino-2,2-dimethyl-1-propanol | |
CAS RN |
19059-68-8 | |
Record name | 3-(Dimethylamino)-2,2-dimethyl-1-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19059-68-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Dimethylamino)-2,2-dimethyl-1-propanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019059688 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Dimethylamino-2,2-dimethyl-1-propanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403920 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1-Propanol, 3-(dimethylamino)-2,2-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Propanol, 3-(dimethylamino)-2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0066452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(dimethylamino)-2,2-dimethylpropan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.886 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(DIMETHYLAMINO)-2,2-DIMETHYL-1-PROPANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Z86J68AVL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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